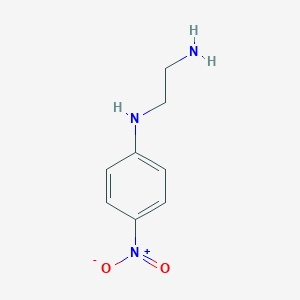

N-(2-aminoethyl)-N-(4-nitrophenyl)amine

Description

N-(2-Aminoethyl)-N-(4-nitrophenyl)amine is a secondary amine featuring a 4-nitrophenyl group and a 2-aminoethyl substituent.

Properties

IUPAC Name |

N'-(4-nitrophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-5-6-10-7-1-3-8(4-2-7)11(12)13/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTJUSQJKFEMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979436 | |

| Record name | N~1~-(4-Nitrophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-77-0 | |

| Record name | 6332-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(4-Nitrophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6332-77-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The alkylation of 4-nitroaniline with 2-chloroethylamine hydrochloride is a straightforward approach. The reaction proceeds via nucleophilic aromatic substitution (NAS), where the amine group attacks the electrophilic carbon of the alkylating agent. Key considerations include:

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing transition states.

-

Base Optimization : Sodium hydroxide or potassium carbonate neutralizes HCl byproducts, preventing protonation of the amine nucleophile.

-

Temperature Control : Reactions typically occur at 60–80°C to balance kinetics and side-product formation.

Table 1: Alkylation Optimization Parameters

| Alkylating Agent | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chloroethylamine | DMF | NaOH | 80 | 68 |

| 2-Bromoethylamine | Acetonitrile | K₂CO₃ | 60 | 72 |

| Tosyl ethylamine | THF | Et₃N | 25 | 85 |

The tosyl derivative method (Table 1, entry 3) achieves superior yields due to enhanced leaving-group ability, minimizing competing elimination.

Reductive Amination of 4-Nitrobenzaldehyde

Substrate Preparation and Coupling

4-Nitrobenzaldehyde reacts with ethylenediamine in a reductive amination process. Sodium borohydride or cyanoborohydride facilitates imine reduction, forming the target amine:

Challenges and Mitigation

Table 2: Reductive Amination Yields

| Reducing Agent | Solvent | pH | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 7 | 58 |

| NaBH₃CN | THF/H₂O | 6 | 74 |

| Pyridine-Borane | DCM | 5 | 63 |

Cyanoborohydride’s selective reduction capacity improves yields (Table 2, entry 2).

Catalytic Coupling Using Palladium Complexes

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-nitrochlorobenzene and ethylenediamine enables C–N bond formation. This method avoids harsh conditions associated with NAS:

Ligand and Solvent Effects

Bidentate ligands (e.g., Xantphos) improve catalyst stability, while toluene minimizes side reactions.

Table 3: Palladium-Catalyzed Coupling Efficiency

| Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Xantphos | Toluene | 100 | 81 |

| BINAP | Dioxane | 110 | 69 |

| DPPF | DMF | 90 | 73 |

Protection-Deprotection Strategy

Phthalimide-Mediated Synthesis

Ethylenediamine’s primary amine is protected with phthalimide to direct reactivity toward the secondary amine:

-

Protection : React ethylenediamine with phthalic anhydride.

-

Alkylation : Couple protected amine with 4-nitrochlorobenzene.

-

Deprotection : Hydrazine cleaves the phthalimide group.

Advantages Over Direct Methods

Table 4: Protection-Deprotection Performance

| Protection Reagent | Deprotection Agent | Overall Yield (%) |

|---|---|---|

| Phthalic anhydride | Hydrazine hydrate | 78 |

| Boc anhydride | TFA | 65 |

| Cbz-Cl | H₂/Pd-C | 71 |

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

-

Direct Alkylation : High scalability but moderate yields.

-

Reductive Amination : Requires aldehyde synthesis, limiting industrial use.

-

Catalytic Coupling : Optimal for sensitive substrates but costly catalysts.

-

Protection-Deprotection : High purity at the expense of additional steps.

Table 5: Method Comparison

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Direct Alkylation | 68–85 | Low | High |

| Reductive Amination | 58–74 | Moderate | Moderate |

| Catalytic Coupling | 69–81 | High | Low |

| Protection-Deprotection | 65–78 | Moderate | Moderate |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of N-(2-aminoethyl)-N-(4-nitrophenyl)amine derivatives as anticancer agents. For instance, substituted N-(4-nitrophenyl)-l-prolinamides have shown promising antiproliferative effects against several human cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. The synthesis of these compounds involves a straightforward two-step reaction starting from p-fluoronitrobenzene and l-proline, followed by amidation reactions with various amines . The cytotoxicity of these compounds was evaluated using the MTT assay, which quantifies cell viability after treatment .

Enzyme Inhibition

This compound has also been utilized in enzyme inhibition studies. Specifically, it has been employed as an amine donor in colorimetric assays to investigate enzyme activity, particularly in the context of Wieland-Miescher ketone reactions . This application highlights its role in biochemical assays and the development of enzyme inhibitors.

Materials Science

Stabilizers for Polymers

In materials science, this compound derivatives are recognized for their utility as stabilizers in polymer formulations. They can enhance the thermal stability and durability of materials such as polystyrene. The compound's ability to act as a dye acceptor also makes it valuable in leather dyeing processes . This dual functionality contributes to its significance in industrial applications.

Analytical Chemistry

Colorimetric Assays

The compound is frequently used in colorimetric assays due to its ability to undergo specific reactions that yield measurable color changes. Such assays are essential for quantifying various analytes in biological and environmental samples. For example, the use of this compound as an amine donor facilitates the detection of specific substrates through colorimetric changes .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-(4-nitrophenyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both amino and nitro groups allows for versatile interactions with various molecular targets.

Comparison with Similar Compounds

Structural Analogues with Nitroaromatic Substitutions

(a) N-(4-Nitrophenyl)-L-proline (3a)

- Structure: Combines a 4-nitrophenyl group with the amino acid proline.

- Bioactivity: Exhibits superior antibacterial activity against Escherichia coli and Streptococcus pneumoniae compared to streptomycin. The nitro group enhances interaction with bacterial targets, while the amino acid backbone improves cellular uptake .

- Key Data :

(b) N-Benzyl-2-(4-Nitrophenyl)-6-Phenylpyrimidin-4-amine

- Structure : A pyrimidine derivative with nitro and benzyl substituents.

- Applications : Explored as a kinase inhibitor in cancer research. The nitro group stabilizes π-π stacking interactions in enzyme binding pockets .

- Key Data :

(c) N-Methyl-2-(4-Nitrophenyl)ethan-1-amine

- Structure: Methyl-substituted analog lacking the aminoethyl group.

- Synthesis : Prepared via nucleophilic substitution of 1-(2-bromoethyl)-4-nitrobenzene with methylamine (100% yield) .

- Physicochemical Properties :

Functional Analogues in Drug Delivery Systems

(a) Tris(2-Aminoethyl)amine (A8)

- Structure: Branched polyamine with three aminoethyl arms.

- Applications: Enhances mRNA transfection efficiency in lipid nanoparticles by promoting endosomal escape. The high amine density facilitates proton sponge effects .

- Comparison: Unlike N-(2-aminoethyl)-N-(4-nitrophenyl)amine, A8 lacks aromaticity but offers superior buffering capacity .

(b) PEG-PLNG Copolymers

- Structure: Polyethylene glycol (PEG) conjugated with N-[N-(2-aminoethyl)-2-aminoethyl]-L-glutamic acid.

- Applications: Improves biocompatibility and circulation time of oncolytic viruses. The aminoethyl groups enable pH-responsive drug release .

Nitroaromatic Compounds in Bioadhesives

N-(2-Aminoethyl)-4-(4-(Hydroxymethyl)-2-Methoxy-5-Nitrosophenoxy) Butanamide (NB)

- Structure: Nitrosophenoxy-substituted derivative with a methoxy group.

- Applications: Used in light-curable bioadhesives for tissue engineering. The nitroso group participates in radical polymerization, while the aminoethyl chain enhances crosslinking .

- Key Data :

- Compatible with hyaluronic acid and methacrylated gelatin .

Biological Activity

N-(2-aminoethyl)-N-(4-nitrophenyl)amine, a compound with significant biological implications, has been the focus of various studies evaluating its pharmacological properties, toxicity, and potential therapeutic applications. This article synthesizes findings from multiple research sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of an aminoethyl group and a nitrophenyl moiety. Its chemical structure can influence its interaction with biological targets, which is crucial for understanding its activity in biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.19 g/mol |

| Chemical Structure | Contains an aminoethyl group and a nitrophenyl group |

Toxicity Studies

Research indicates that this compound exhibits moderate toxicity, particularly affecting the hemopoietic system. In animal studies, the No Observed Adverse Effect Level (NOAEL) was determined to be 5 mg/kg body weight per day. This finding suggests that while the compound may have therapeutic potential, caution is warranted regarding its dosage and administration.

Interaction with Biological Targets

The compound has shown a capacity to interact with various biological macromolecules, including proteins. Such interactions may influence protein activity or stability, which is pivotal for its potential therapeutic applications. Studies have highlighted its binding affinity with several biological targets, indicating that it could play a role in drug development.

Case Studies and Research Findings

- Neuroprotective Properties : A study explored compounds similar to this compound for their neuroprotective abilities against neurotoxins. The compounds were evaluated for their cytotoxicity using the PC12 cell line, demonstrating low toxicity profiles and significant neuroprotective effects through inhibition of NMDA-mediated calcium influx .

- Cytotoxicity Evaluation : In another study focusing on derivatives of similar structures, compounds were assessed for cytotoxicity against leukemia cells (KG-1). The results indicated that certain derivatives exhibited comparable cytotoxic effects to established reference compounds, suggesting that structural modifications can enhance biological activity .

- Antibacterial Activity : Research into related nitrophenyl compounds demonstrated antibacterial properties against various strains of bacteria. This underscores the potential applicability of this compound in antimicrobial therapies .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Findings |

|---|---|

| Toxicity | Moderate toxicity; NOAEL = 5 mg/kg/day |

| Neuroprotective Effects | Inhibits NMDA-mediated calcium influx |

| Cytotoxicity | Effective against leukemia KG-1 cells |

| Antibacterial Activity | Active against various bacterial strains |

Q & A

Q. What experimental strategies optimize the synthesis of N-(2-aminoethyl)-N-(4-nitrophenyl)amine via condensation reactions?

Methodological Answer: The compound can be synthesized by reacting N′-(2-aminoethyl)-ethane-1,2-diamine with 4-nitrobenzaldehyde in a 1:2 molar ratio under reflux conditions. Solvent choice (e.g., ethanol or methanol) and temperature control (60–80°C) are critical for yield optimization. Catalysts like acetic acid can enhance imine bond formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) is advised .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use deuterated DMSO or CDCl₃ to resolve amine proton signals (δ 1.5–2.5 ppm for -NH₂, δ 7.5–8.5 ppm for aromatic protons).

- FT-IR: Confirm secondary amine stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry (ESI-MS): Molecular ion peaks [M+H]⁺ should align with the theoretical molecular weight (e.g., 224.23 g/mol).

- Elemental Analysis: Validate C, H, N percentages (e.g., C: 53.57%, H: 5.38%, N: 24.99%) .

Advanced Research Questions

Q. How does the nitro group’s para-substitution influence the electronic properties and reactivity of this compound?

Methodological Answer: The electron-withdrawing nitro group at the para position reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) or Hammett substituent constants (σₚ ~0.78). Comparative studies with ortho- or meta-nitro analogs (e.g., N-(2-nitrophenyl) derivatives) reveal regioselectivity challenges during synthesis, necessitating controlled reaction conditions to avoid isomer formation .

Q. How to design thermal stability experiments using TGA-DSC for this compound?

Methodological Answer:

- TGA: Conduct under nitrogen at a heating rate of 10°C/min. A sharp single-stage decomposition above 250°C indicates primary degradation (nitro group elimination or amine oxidation).

- DSC: Detect endothermic transitions (melting points) and exothermic events (decomposition). Compare with structurally similar compounds (e.g., N-(2-aminoethyl)-oleamide) to identify mesophasic changes or smectic behavior .

Q. What are the risks of nitrosamine formation during synthesis, and how can they be mitigated?

Methodological Answer: Secondary amines like this compound are prone to nitrosation in the presence of nitrosating agents (e.g., nitrites). To assess risks:

- HPLC-MS Screening: Detect trace nitrosamines (e.g., N-nitrosodiphenylamine) using MRM transitions.

- Process Control: Avoid nitrite-containing reagents, use amine-scavenging agents (e.g., ascorbic acid), and ensure strict pH control (<3 or >10 minimizes nitrosation). Supplier audits for raw material impurities (e.g., nitrates in solvents) are critical .

Q. How can this compound be utilized in synthesizing coordination complexes?

Methodological Answer: The compound serves as a precursor for Schiff base ligands. React with metal salts (e.g., ZnCl₂, CuSO₄) in ethanol/water (1:1) to form complexes. Characterization includes:

- Magnetic Susceptibility: Determine metal oxidation states (e.g., µeff ~1.73 BM for Cu²⁺).

- UV-Vis Spectroscopy: Identify d-d transitions (e.g., λmax ~600 nm for octahedral Cu²⁺ complexes).

- Single-Crystal XRD: Resolve ligand geometry and coordination modes (e.g., bidentate vs. tridentate binding) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for this compound derivatives?

Methodological Answer: Divergent yields often stem from solvent polarity or catalyst variability. For example:

- Polar Solvents (DMF): May increase byproduct formation due to side reactions.

- Non-Polar Solvents (Toluene): Reduce solubility but improve selectivity.

Systematic DOE (Design of Experiments) testing variables (temperature, solvent, catalyst load) can identify optimal conditions. Cross-validate with independent synthetic routes (e.g., reductive amination vs. condensation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.